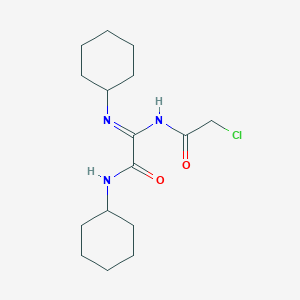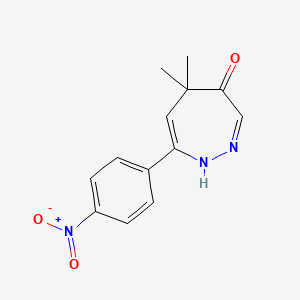
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one is a chemical compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a 4-nitrophenyl group and two methyl groups at the 5th position of the diazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable amine and a diketone to form the diazepine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted diazepines.
Scientific Research Applications
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diazepine ring can interact with biological receptors or enzymes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-4-[(4-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl 2-thiophenecarboxylate
- Other diazepines with different substituents
Uniqueness
5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-nitrophenyl group and the two methyl groups at the 5th position of the diazepine ring differentiates it from other diazepines and influences its reactivity and interactions.
Properties
CAS No. |
89543-11-3 |
|---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
5,5-dimethyl-7-(4-nitrophenyl)-1H-diazepin-4-one |
InChI |
InChI=1S/C13H13N3O3/c1-13(2)7-11(15-14-8-12(13)17)9-3-5-10(6-4-9)16(18)19/h3-8,15H,1-2H3 |
InChI Key |
ITBHRASDVQXXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(NN=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


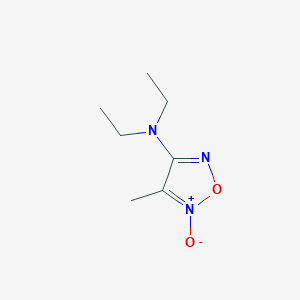
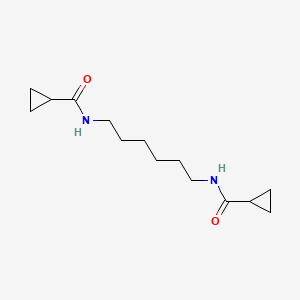
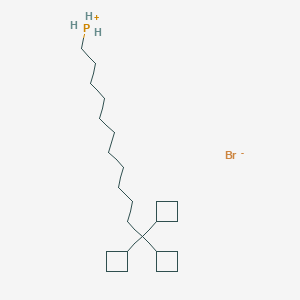
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
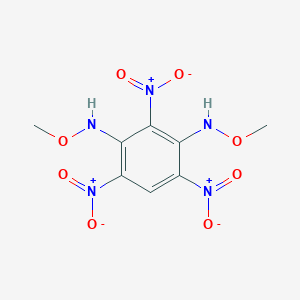
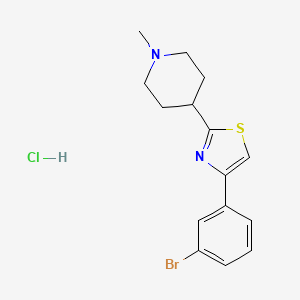
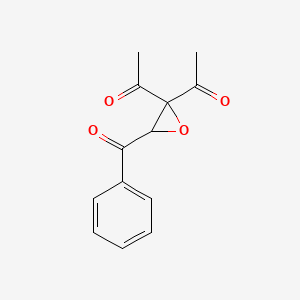
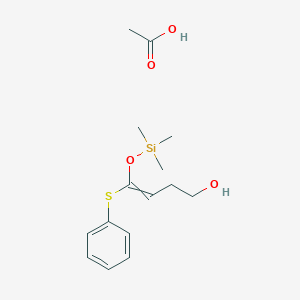
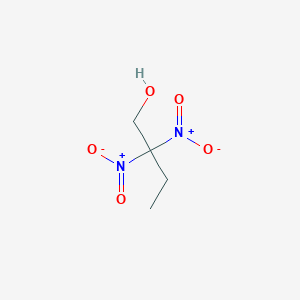
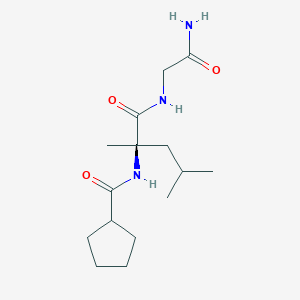
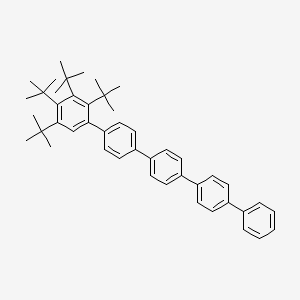
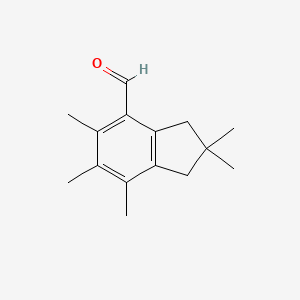
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
